N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzamide
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Overview
Description
N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzamide is a complex organic compound that features a benzamide group, a thiazepane ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The thiophene moiety is then introduced via a substitution reaction, followed by the attachment of the benzamide group through an amide bond formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form corresponding alcohols.
Substitution: The thiazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the benzamide group may produce benzyl alcohol derivatives.
Scientific Research Applications
N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzamide exerts its effects involves interactions with specific molecular targets. The thiophene and thiazepane rings may interact with enzymes or receptors, modulating their activity. The benzamide group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like 2-aminothiophene and thiophene-2-carboxylic acid share the thiophene moiety.
Thiazepane derivatives: Compounds such as 1,4-thiazepane-3,5-dione and 1,4-thiazepane-2,6-dione have similar ring structures.
Benzamide derivatives: Compounds like N-phenylbenzamide and N-methylbenzamide contain the benzamide group.
Uniqueness
N-(2-oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)benzamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both thiophene and thiazepane rings, along with the benzamide group, allows for diverse interactions and reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c21-17(13-19-18(22)14-5-2-1-3-6-14)20-9-8-16(24-12-10-20)15-7-4-11-23-15/h1-7,11,16H,8-10,12-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWLMEGOKFMJTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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